molecular formula C17H20O2 B12615772 [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid CAS No. 919283-94-6

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid

Cat. No.: B12615772
CAS No.: 919283-94-6
M. Wt: 256.34 g/mol
InChI Key: WIEMAUJZDNMBPA-UHFFFAOYSA-N
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Description

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid is an organic compound with the molecular formula C17H20O2 It is characterized by a cyclohexene ring substituted with a phenylpropylidene group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919283-94-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-[2-(3-phenylpropylidene)cyclohex-3-en-1-yl]acetic acid

InChI

InChI=1S/C17H20O2/c18-17(19)13-16-11-5-4-10-15(16)12-6-9-14-7-2-1-3-8-14/h1-4,7-8,10,12,16H,5-6,9,11,13H2,(H,18,19)

InChI Key

WIEMAUJZDNMBPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=CCCC2=CC=CC=C2)C=C1)CC(=O)O

Origin of Product

United States

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